methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
CAS No.: 1807937-85-4
Cat. No.: VC7503285
Molecular Formula: C9H15NO3
Molecular Weight: 185.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807937-85-4 |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.223 |
| IUPAC Name | methyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylate |
| Standard InChI | InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1 |
| Standard InChI Key | AYUVCHHHSGKOEH-IONNQARKSA-N |
| SMILES | COC(=O)C12CCOCC1CNC2 |
Introduction
Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate is a complex organic compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . This compound is identified by the PubChem CID 91647464 and has several synonyms, including 1807937-85-4 and AKOS026742416 . It is primarily used in research and development contexts.
Synthesis and Applications
The synthesis of compounds similar to methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate often involves complex organic reactions, including those involving carbamate derivatives. These compounds are typically used in pharmaceutical and agrochemical research due to their diverse biological activities.
Synthesis Overview
While specific synthesis details for methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate are not widely documented, related compounds are synthesized through multi-step reactions involving carbamate derivatives. Factors such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity.
Applications
The applications of such compounds are primarily in the fields of pharmaceuticals and agrochemicals. They are often used as intermediates or building blocks in the synthesis of more complex molecules with potential therapeutic or agricultural uses.
Research Findings and Future Directions
Research on methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate is limited, but compounds with similar structures have shown potential in drug discovery. Further studies are needed to explore its biological activities and potential applications. Techniques such as molecular docking and kinetic assays could provide insights into its mechanism of action.
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